molecular formula C22H30FNO14 B560327 P-3FAX-Neu5Ac CAS No. 117405-58-0

P-3FAX-Neu5Ac

Cat. No. B560327
CAS RN: 117405-58-0
M. Wt: 551.473
InChI Key: COXHVKPJIOSDPS-RTEYEINBSA-N
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Description

P-3FAX-Neu5Ac is a cell-permeable sialic acid analog . It is also known as a sialyltransferase inhibitor . It abolishes the expression of SLe x expression on HL-60 cells and reduces E-selectin and P-selectin binding .


Synthesis Analysis

Upon cellular uptake, P-3FAX-Neu5Ac is transformed into a CMP-Neu5Ac mimetic bearing a C3 fluorine substituent at the axial position, effectively inhibiting sialyltransferase in a donor substrate CMP-Neu5Ac-competitive manner .


Molecular Structure Analysis

The molecular structure of P-3FAX-Neu5Ac is complex. It is a sialic acid analog with a fluorine substituent at the axial position .


Chemical Reactions Analysis

P-3FAX-Neu5Ac is a cell-permeable sialic acid analog. Deacetylation occurs intracellularly, giving rise to a sialyltransferase inhibitor .


Physical And Chemical Properties Analysis

P-3FAX-Neu5Ac has a molecular weight of 551.47 . It is a solid substance that is soluble to 50 mg/mL in DMSO .

Future Directions

Targeting tumor-derived sialoglycans, such as those inhibited by P-3FAX-Neu5Ac, is a promising approach to cancer treatments for limiting the dissemination of tumor cells, revealing immunogenic tumor antigens, and boosting anti-cancer immunity . This suggests that P-3FAX-Neu5Ac holds great promise for future clinical applications .

properties

IUPAC Name

methyl 5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16?,17-,18?,19?,20?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXHVKPJIOSDPS-RTEYEINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1C(C(C(OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FNO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P-3FAX-Neu5Ac

Q & A

Q1: How does P-3FAX-Neu5Ac interact with its target and what are the downstream effects?

A: P-3FAX-Neu5Ac is a fluorinated sialic acid analog that acts as a sialyltransferase inhibitor. [, , , ] Sialyltransferases are enzymes responsible for attaching sialic acids to the terminal ends of glycans on cell surfaces. By inhibiting these enzymes, P-3FAX-Neu5Ac disrupts the synthesis of sialoglycans, leading to a decrease in overall sialylation levels. [] This disruption has been shown to impair various cellular processes crucial for cancer progression, including:

  • Reduced Cell Adhesion: Cancer cells treated with P-3FAX-Neu5Ac exhibit impaired binding to extracellular matrix proteins like collagen and fibronectin, affecting their ability to adhere and interact with the surrounding environment. [, ]
  • Inhibited Cell Migration: The reduced sialylation negatively impacts the migratory capacity of cancer cells, potentially limiting their ability to invade surrounding tissues and metastasize. [, ]
  • Suppressed Tumor Growth: In vivo studies demonstrate that P-3FAX-Neu5Ac treatment can reduce tumor growth, likely due to the combined effects on cell adhesion, migration, and potentially other mechanisms yet to be fully elucidated. [, , ]

Q2: What is known about the in vitro and in vivo efficacy of P-3FAX-Neu5Ac?

A2: P-3FAX-Neu5Ac has shown promising anticancer effects in both cell-based assays and animal models:

  • In vitro: Studies using murine melanoma cells (B16F10) demonstrated that P-3FAX-Neu5Ac effectively depletes α2,3-/α2,6-linked sialic acids for extended periods without affecting cell viability or proliferation. [] This suggests a targeted effect on sialylation rather than general cytotoxicity.
  • Ex vivo: In a model using enucleated eyes, pretreatment with P-3FAX-Neu5Ac significantly enhanced corneal epithelial cell electrotaxis and improved re-epithelialization of corneal injuries. [] This highlights its therapeutic potential beyond cancer, particularly in wound healing.
  • In vivo: P-3FAX-Neu5Ac treatment significantly reduced tumor growth in a murine melanoma model. [] Furthermore, studies investigating its impact on atherosclerosis in ApoE-/- mice revealed that inhibiting sialylation with P-3FAX-Neu5Ac could potentially protect against endothelial injury, a key factor in atherosclerosis development. []

Q3: Are there any known resistance mechanisms to P-3FAX-Neu5Ac?

A3: While the research on P-3FAX-Neu5Ac resistance is still in its early stages, some insights can be gleaned from the broader context of sialyltransferase inhibitors:

  • Redundancy in Sialyltransferase Expression: Cancer cells often express multiple sialyltransferase enzymes, potentially allowing them to compensate for the inhibition of one specific enzyme. [] This redundancy could lead to the development of resistance over time.

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